molecular formula C8H8FNO2 B1295988 Ethyl 5-fluoronicotinate CAS No. 22620-29-7

Ethyl 5-fluoronicotinate

Cat. No. B1295988
CAS RN: 22620-29-7
M. Wt: 169.15 g/mol
InChI Key: GAOUAPNRNSFZGW-UHFFFAOYSA-N
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Description

Ethyl 5-fluoronicotinate is a chemical compound that is part of a broader class of fluorinated nicotinic acid derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and agrochemicals. The compound itself is not directly discussed in the provided papers, but its related compounds and derivatives are extensively studied for their various properties and applications.

Synthesis Analysis

The synthesis of compounds related to ethyl 5-fluoronicotinate involves various chemical reactions. For instance, amino acid ester derivatives containing 5-fluorouracil were synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N-hydroxybenzotriazole as a coupling agent . Another synthesis route for a dichloro derivative involved treating 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride followed by a reaction with potassium ethyl malonate . A similar compound, ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, was synthesized starting from the same dichloro-5-fluoronicotinic acid and involved a reaction with sulphurous oxychloride . These methods highlight the versatility in synthesizing fluorinated nicotinate esters.

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 5-fluoronicotinate has been determined using various analytical techniques. For example, the crystal structure of a 1:1 complex of 5-fluorouracil and 9-ethylhypoxanthine was solved using x-ray diffraction analysis, revealing a monoclinic lattice and a sheet structure stabilized by hydrogen bonds . Another study reported the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, which showed that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings . These studies provide insights into the molecular conformations and interactions that could influence the properties and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of fluorinated nicotinate derivatives is influenced by the presence of fluorine, which can affect the electronic properties of the molecule. The synthesis processes described in the papers involve reactions such as carbodiimide-mediated coupling , chlorination , and reactions with carbanions . These reactions are crucial for constructing the fluorinated nicotinate scaffold and introducing various functional groups that can confer desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-fluoronicotinate and its derivatives are essential for their practical applications. One study described the separation and determination of 5-fluoronicotinic acid and ethyl 5-fluoronicotinate by high-performance liquid chromatography (HPLC), which is critical for the quality control and quantification of these compounds . The study provided details on the separation conditions, recovery rates, and linearity ranges, which are important parameters for analytical methods.

Scientific Research Applications

Analytical Chemistry Applications

Ethyl 5-fluoronicotinate has been used in analytical chemistry for separation and determination processes. A study by Hu Bao-xiang (2005) demonstrated its use in high-performance liquid chromatography (HPLC). In this method, ethyl 5-fluoronicotinate and 5-fluoronicotinic acid were separated using a C18 column, with UV detection at 271 nm, showcasing its importance in analytical procedures (Hu Bao-xiang, 2005).

Synthesis of Antibacterial Agents

The compound plays a role in synthesizing antibacterial agents. T. Miyamoto, H. Egawa, and J. Matsumoto (1987) developed an alternative synthesis of enoxacin, an antibacterial agent, via a process involving ethyl 5-fluoronicotinate (Miyamoto, Egawa, & Matsumoto, 1987).

Synthesis of Pharmaceutical Intermediates

Zhou Yan-feng (2007) reported on the synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, an intermediate in pharmaceutical production. This synthesis involved treating 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride, followed by a reaction to produce the ethyl acetate derivative (Zhou Yan-feng, 2007).

Development of Controlled Release Systems

Ethyl 5-fluoronicotinate has been studied in the context of developing controlled release systems for drugs. For instance, research on 5-fluorouracil (5-FU), a chemotherapy drug, has involved ethyl 5-fluoronicotinate derivatives to improve the delivery and efficacy of the drug. One study by Yuan Gu et al. (2010) focused on a high-performance liquid chromatography method for determining 5-FU in plasma, which is crucial for therapeutic drug monitoring and pharmacokinetics studies (Yuan Gu et al., 2010).

Antitumor Activity

Studies have also explored the antitumor properties of compounds derived from ethyl 5-fluoronicotinate. J. Xiong and colleagues (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, demonstrating their inhibitory effects against certain cancer cell lines (Xiong et al., 2009).

Safety And Hazards

Ethyl 5-fluoronicotinate is associated with several hazard statements including H301, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl 5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOUAPNRNSFZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177140
Record name 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-fluoronicotinate

CAS RN

22620-29-7
Record name 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Miyamoto, H EGAWA… - Chemical and …, 1987 - jstage.jst.go.jp
… The present method involves 1, 8-naphthyridine ring construction by the Dieckmann type cyclization of ethyl 5-fluoronicotinate having a 2-ethoxycarbonylethylamino moiety at C-2. This …
Number of citations: 41 www.jstage.jst.go.jp
E Leete - The Journal of Organic Chemistry, 1979 - ACS Publications
… 5-Fluoroanabasine was prepared from ethyl 5-fluoronicotinate and Ar-(trimethylsilyl)-2-piperidone. … Ethyl 5-fluoronicotinate (1) was …
Number of citations: 3 pubs.acs.org
E Leete, GB Bodem, MF Manuel - Phytochemistry, 1971 - Elsevier
… Evaporation and distillation afforded ethyl 5-fluoronicotinate as a colorless oil (28.1 g, 83.5 … The resultant slurry (100 ml) was refluxed in N,, and a solution of ethyl 5-fluoronicotinate (8.45 …
Number of citations: 38 www.sciencedirect.com
K Buckenmaier, K Scheffler, M Plaumann… - …, 2019 - Wiley Online Library
… Sample 2 was prepared using 48.7 μl ethyl 5-fluoronicotinate (EFNA) and the same amount of the [IrIMesCODCl] (10.5 mg) and methanol (15 ml). Results obtained with Sample 1 are …
Y Nishikawa, T Shindo, K Ishii… - Journal of medicinal …, 1989 - ACS Publications
A new series of 3-(3-pyridyl) acrylamides 16, 17, 19, and 26, and 5-(3-pyridyl)-2, 4-pentadienamides 20-25 were prepared and evaluated fortheir antiallergic activity. Several of these …
Number of citations: 49 pubs.acs.org
WE Meyer, AS Tomcufcik, PS Chan… - Journal of medicinal …, 1989 - ACS Publications
A series of 5-(l-piperazinyl)-lif-l, 2, 4-triazol-3-amines was synthesized and screened for antihypertensiveand diuretic activity in spontaneously hypertensive rats (SHR). One compound, …
Number of citations: 28 pubs.acs.org
K Buckenmaier, K Scheffler, M Plaumann… - arXiv preprint arXiv …, 2019 - arxiv.org
… Sample 2 was prepared using 48.76 µl ethyl 5fluoronicotinate (EFNA) and the same amount of the IrIMesCODCl catalyst (10.5 mg) and methanol (15 ml). Results obtained with sample …
Number of citations: 3 arxiv.org
B Hu, X Zhou, W Mo - PHYSICAL …, 2005 - SHANGHAI RESEARCH INSTITUTE …
Number of citations: 0

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